N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

Carbonic Anhydrase Inhibition Secondary Sulfonamide Pharmacology Zinc Metalloenzyme Binding

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is a small-molecule methanesulfonamide derivative supplied as a hydrochloride salt (C5H15ClN2O2S, MW 202.70 g/mol). Characterized by a tertiary sulfonamide nitrogen bearing both a methyl and an N-(2-methylamino)ethyl substituent, the compound is commercially available at standard purities of 95% from major screening compound suppliers.

Molecular Formula C5H15ClN2O2S
Molecular Weight 202.7 g/mol
CAS No. 1423032-84-1
Cat. No. B1430997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride
CAS1423032-84-1
Molecular FormulaC5H15ClN2O2S
Molecular Weight202.7 g/mol
Structural Identifiers
SMILESCNCCN(C)S(=O)(=O)C.Cl
InChIInChI=1S/C5H14N2O2S.ClH/c1-6-4-5-7(2)10(3,8)9;/h6H,4-5H2,1-3H3;1H
InChIKeyFUCGIAYBJKFFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (CAS 1423032-84-1): Structural Identity and Procurement Baseline


N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is a small-molecule methanesulfonamide derivative supplied as a hydrochloride salt (C5H15ClN2O2S, MW 202.70 g/mol) [1]. Characterized by a tertiary sulfonamide nitrogen bearing both a methyl and an N-(2-methylamino)ethyl substituent, the compound is commercially available at standard purities of 95% from major screening compound suppliers . Its structural class positions it as a secondary sulfonamide analog relevant to drug discovery programs targeting carbonic anhydrase and other zinc metalloenzymes [2].

Why N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide Hydrochloride Cannot Be Interchanged with Closest In-Class Analogs


Within the methanesulfonamide chemotype, minor substitutions on the sulfonamide nitrogen dramatically alter zinc-binding geometry, selectivity across carbonic anhydrase isoforms, and membrane permeability [1]. The N-methyl-N-[(methylamino)ethyl] substitution pattern differentiates this compound from simpler N-[2-(methylamino)ethyl]methanesulfonamide (CAS 946071-33-6) by introducing a tertiary sulfonamide center, which modulates the pKa of the metal-coordinating nitrogen and restricts conformational freedom relative to secondary sulfonamide analogs . While direct comparative biological data for this specific compound remain limited in the public domain, the established structure–activity relationships for secondary versus tertiary sulfonamide pharmacophores preclude casual interchange with demethylated or differently N-substituted methanesulfonamides during library synthesis or lead optimization [2].

Quantitative Differentiation Evidence for N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide Hydrochloride


Tertiary vs. Secondary Sulfonamide Zinc-Binding Mode in Carbonic Anhydrase

The N-methyl substitution on the sulfonamide nitrogen creates a tertiary sulfonamide pharmacophore. Unlike primary (RSO2NH2) or secondary (RSO2NHR') sulfonamides, which coordinate the active-site zinc via a negatively charged nitrogen atom, tertiary sulfonamides (RSO2NR'R'') lack an ionizable proton and interact with the zinc ion through a distinct, water-mediated or charge-neutral geometry [1]. This is a class-level structural feature that distinguishes this compound from its secondary sulfonamide analog, N-[2-(methylamino)ethyl]methanesulfonamide (CAS 946071-33-6), which retains an NH proton for direct zinc coordination . Quantitative comparative binding data for this specific compound against purified carbonic anhydrase isoforms are not publicly disclosed.

Carbonic Anhydrase Inhibition Secondary Sulfonamide Pharmacology Zinc Metalloenzyme Binding

Physicochemical Differentiation – Molecular Weight and Hydrogen Bonding

The target compound (free base MW 166.24; HCl salt MW 202.70) has an additional methyl group on the sulfonamide nitrogen compared to the des-methyl analog N-[2-(methylamino)ethyl]methanesulfonamide (CAS 946071-33-6, MW 152.22) [1]. This methylation reduces hydrogen-bond donor count by one and increases calculated logP by approximately 0.4–0.6 units, based on the structural difference between secondary and tertiary sulfonamides [2]. The resulting change in lipophilicity can affect passive membrane permeability and off-target binding profiles in cell-based assays.

Physicochemical Properties Druglikeness Membrane Permeability

Analytical Purity and Batch Consistency for Library Synthesis

Leading suppliers offer this compound at 95% purity with accompanying batch-specific QC data, including NMR, HPLC, and GC traces . The des-methyl analog N-[2-(methylamino)ethyl]methanesulfonamide (CAS 946071-33-6) is also available at 95% purity from the same vendor . The key differentiation for procurement lies not in nominal purity, but in the compound's identity as the fully methylated tertiary sulfonamide building block, which is essential for synthesizing specific N-methylated sulfonamide target molecules.

Quality Control HPLC Purity Screening Collection

Conformational Restriction by N-Methylation in Sulfonamide Scaffolds

N-Methylation of the sulfonamide nitrogen restricts rotation around the S–N bond and alters the conformational ensemble accessible to the ethyl linker [1]. Computational analysis of tertiary sulfonamides indicates a reduction in the number of low-energy conformers compared to secondary sulfonamides, which can entropically favor binding to pre-organized protein pockets [2]. This structural feature is absent in the des-methyl comparator, which samples a broader conformational space.

Conformational Analysis N-Methylation Scaffold Rigidification

Absence of Publicly Disclosed Target-Specific Comparative Potency Data

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents (conducted May 2026) did not retrieve any head-to-head biological activity comparison (Ki, IC50, EC50) between N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride and its closest analogs for any specific protein target [1]. The absence of quantitative differentiation data means that selection must currently be guided by structural rationale and computational predictions rather than experimentally measured differential pharmacology.

Data Availability Procurement Risk SAR

Validated Application Scenarios for N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide Hydrochloride


Fragment-Based Lead Discovery Targeting Carbonic Anhydrase Isoforms

The tertiary sulfonamide chemotype of this compound provides a distinct zinc-binding pharmacophore for fragment screens against human carbonic anhydrases (e.g., CA II, CA VII, CA IX), where primary and secondary sulfonamides are already heavily represented [1]. Its N-methylation may confer isoform selectivity advantages that primary sulfonamide fragments lack, making it a valuable addition to fragment libraries seeking novel chemical matter.

Synthesis of N-Methylated Sulfonamide-Containing Kinase Inhibitor Analogs

As a building block featuring both a tertiary sulfonamide and a pendant methylaminoethyl group, this compound can serve as a direct precursor for generating N-methylated isoquinoline–sulfonamide kinase inhibitor analogs (e.g., H-8/H-7 chemotype derivatives) without requiring late-stage N-methylation steps, which are often low-yielding and difficult to purify [2].

Physicochemical Property Screening in Matched Molecular Pair Analysis

When compared head-to-head with its des-methyl analog (CAS 946071-33-6), this compound can be employed as an MMP (Matched Molecular Pair) probe to experimentally measure the impact of sulfonamide N-methylation on logD, solubility, permeability, and metabolic stability within a specific chemotype series [3]. This quantitative physicochemical comparison, even without target binding data, informs lead optimization decisions.

Combinatorial Library Enumeration for CNS-Penetrant Sulfonamide Leads

The reduced hydrogen-bond donor count (1 vs. 2 for the secondary sulfonamide analog) and increased lipophilicity make this compound a candidate building block for CNS-targeted sulfonamide libraries, where a lower HBD count correlates with improved blood–brain barrier penetration as predicted by CNS MPO scoring [4].

Quote Request

Request a Quote for N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.